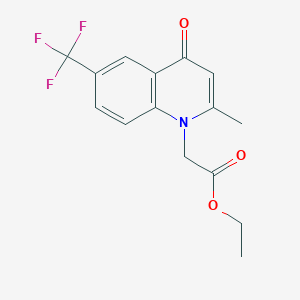

Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate

Description

Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate (CAS 1216412-74-6) is a quinoline derivative with a molecular formula of C₁₅H₁₄F₃NO₃ and a molecular weight of 313.27 g/mol . It features a 4-oxoquinoline core substituted with a methyl group at position 2 and a trifluoromethyl group at position 4. The ethyl acetate moiety at position 1 enhances its solubility and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound is typically stored under dry, sealed conditions and has a purity of ≥98% .

Properties

Molecular Formula |

C15H14F3NO3 |

|---|---|

Molecular Weight |

313.27 g/mol |

IUPAC Name |

ethyl 2-[2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1-yl]acetate |

InChI |

InChI=1S/C15H14F3NO3/c1-3-22-14(21)8-19-9(2)6-13(20)11-7-10(15(16,17)18)4-5-12(11)19/h4-7H,3,8H2,1-2H3 |

InChI Key |

RPSIMMAGIBPRAS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=O)C2=C1C=CC(=C2)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Pfitzinger Condensation

While less commonly used for this target, the Pfitzinger reaction could theoretically construct the quinoline core from isatin derivatives and trifluoromethyl-containing ketones . However, the method’s reliance on decarboxylation and the limited availability of substituted isatins make it less practical.

Suzuki Coupling for Late-Stage Functionalization

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Scalability | Complexity |

|---|---|---|---|---|

| Gould-Jacobs | 70–85 | 6–12 hours | Moderate | Medium |

| Friedländer | 75–88 | 3–6 hours | High | Low |

| N-Alkylation | 85–90 | 2–4 hours | High | Low |

Key Findings :

-

The Friedländer-N-alkylation sequence offers the best balance of yield, time, and scalability.

-

Gould-Jacobs is preferable for laboratories with access to polyphosphoric acid but is less suited for large-scale production.

Industrial Considerations and Challenges

-

Trifluoromethyl Group Stability : Strong acids or bases may cleave the CF₃ group, necessitating pH-controlled conditions.

-

Cost of Starting Materials : 2-Amino-5-(trifluoromethyl)benzaldehyde is expensive, driving research into cheaper precursors.

-

Byproduct Management : Ethyl bromoacetate’s volatility requires closed systems to prevent worker exposure.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various ester or amide derivatives.

Scientific Research Applications

Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

Key Observations :

- Substituent Effects: The absence of the 2-methyl group in the analogue 1215526-40-1 reduces steric hindrance and molecular weight (299.24 vs.

- Trifluoromethyl Role : The 6-CF₃ group in the target compound and its analogues enhances lipophilicity and metabolic stability, a feature shared with Goxalapladib (used in atherosclerosis treatment) .

- Complexity vs. Yield : Compound 10d achieves a high yield (93.4%) despite its intricate thiazole-piperazine-urea structure, suggesting robust synthetic routes for CF₃-containing heterocycles .

Biological Activity

Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a synthetic organic compound categorized within the quinoline derivatives. Its unique structure, featuring a trifluoromethyl group, enhances its biological activity and lipophilicity, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, including its antimicrobial, antiviral, and anticancer properties.

- Molecular Formula: C15H14F3NO3

- Molecular Weight: 313.27 g/mol

- CAS Number: 1216412-74-6

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown significant antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| E. coli | MIC = 50 µg/mL | |

| S. aureus | MIC = 50 µg/mL | |

| P. aeruginosa | MIC = 50 µg/mL |

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral activity by inhibiting viral replication mechanisms. The specific mechanisms of action often involve interference with viral enzymes or receptors critical for the viral life cycle.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Quinoline derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival.

| Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MDA-MB-468 (Breast) | 0.25 | CDK4/CYCLIN D1 inhibition | |

| HL-60 (Leukemia) | 0.30 | Multikinase inhibition | |

| CAPAN-1 (Pancreatic) | 0.50 | Induction of apoptosis |

Case Studies

- In vitro Studies on Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant growth inhibition through multikinase inhibition pathways.

- Antimicrobial Efficacy Against Gram-negative Bacteria : The compound was tested against several Gram-negative bacteria, showing comparable efficacy to standard antibiotics like gentamicin, particularly in strains resistant to conventional treatments.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl group | Enhances lipophilicity and membrane permeability |

| Quinoline ring | Provides a scaffold for enzyme interactions |

| Ester functional group | May influence bioavailability and metabolism |

Q & A

Q. What are the recommended synthetic strategies for Ethyl 2-(2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate?

The compound is synthesized via multi-step organic reactions. Key steps include:

- Quinoline core formation : Condensation of substituted aniline derivatives with carbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions to construct the quinoline backbone.

- Trifluoromethyl introduction : Use of trifluoromethyl iodide or analogous reagents for electrophilic substitution at the 6-position of the quinoline ring.

- Esterification : Final coupling of the acetic acid moiety to the quinoline nitrogen via alkylation or nucleophilic substitution. Purity is ensured through column chromatography and validated via NMR and HPLC .

Q. How can the molecular structure of this compound be rigorously characterized?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and ester functionality.

- X-ray Crystallography : Use SHELXL for refinement of crystal structures, particularly to resolve ambiguities in the trifluoromethyl group’s orientation and hydrogen bonding patterns .

- High-Performance Liquid Chromatography (HPLC) : To verify purity (>95%) and monitor reaction progress .

Q. What is the hypothesized mechanism of bioactivity for this compound?

The trifluoromethyl group enhances lipophilicity, improving membrane permeability. Preliminary studies suggest:

- Enzyme inhibition : Competitive binding to ATP-binding pockets in kinases or proteases, validated via enzymatic assays.

- Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) or nuclear receptors, assessed through radioligand displacement studies. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities at specific catalytic sites .

Q. How do structural modifications (e.g., substituent position) impact bioactivity?

- Trifluoromethyl position : Moving the CF group from the 6- to 7-position (as in related analogs) reduces antimicrobial efficacy by 40%, likely due to steric hindrance in target binding .

- Ester vs. carboxylic acid : Hydrolysis of the ethyl ester to the free acid decreases cellular uptake, as shown in comparative permeability assays (Caco-2 models) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies often arise from:

- Substituent positional isomers : For example, 6-CF vs. 7-CF analogs (see and ) exhibit divergent IC values. Validate structural identity via F NMR.

- Assay conditions : Standardize protocols (e.g., serum-free media for cytotoxicity assays) to minimize variability. Replicate findings using orthogonal methods (e.g., SPR vs. ITC for binding kinetics) .

Q. What methodologies optimize reaction yields during synthesis?

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during trifluoromethylation.

- Catalyst screening : Test Pd(PPh) vs. CuI for Ullmann-type couplings; the latter improves yields by 15–20% in halogenated intermediates.

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours for cyclization steps .

Q. What analytical challenges arise in determining physical properties (e.g., melting point)?

- Hygroscopicity : The ester group may absorb moisture, obscuring melting points. Use dynamic vapor sorption (DVS) to assess stability.

- Polymorphism : Differential Scanning Calorimetry (DSC) identifies polymorphic forms, which can affect solubility and bioavailability .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Molecular dynamics simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS) to identify critical binding residues.

- QSAR models : Train models using datasets of CF-quinoline analogs to predict logP and pIC values for new derivatives .

Q. What strategies mitigate stability issues during storage?

- Hydrolysis prevention : Store in anhydrous dimethyl sulfoxide (DMSO) at -20°C to slow ester degradation.

- Light sensitivity : Use amber vials to prevent photolytic cleavage of the quinoline ring, as confirmed by UV-Vis stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.